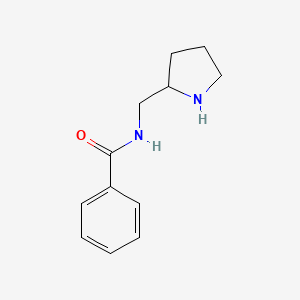
4-氧代环己烷甲醛
概述
描述
科学研究应用
4-Oxocyclohexanecarbaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: 4-Oxocyclohexanecarbaldehyde can be synthesized through the reaction of 8-(methoxymethylene)-1,4-dioxaspiro[4.5]decane with hydrochloric acid in the presence of water and 1,4-dioxane at room temperature. The reaction mixture is stirred for one hour, followed by partitioning with ethyl acetate and water. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product .
Industrial Production Methods: Industrial production methods for 4-Oxocyclohexanecarbaldehyde are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions: 4-Oxocyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanone derivatives.
作用机制
The mechanism of action of 4-Oxocyclohexanecarbaldehyde involves its reactivity as an aldehyde and ketone. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
相似化合物的比较
Cyclohexanone: Similar in structure but lacks the aldehyde functional group.
Cyclohexanecarboxaldehyde: Similar in structure but lacks the ketone functional group.
4-Hydroxycyclohexanecarbaldehyde: Similar in structure but contains a hydroxyl group instead of a ketone.
Uniqueness: 4-Oxocyclohexanecarbaldehyde is unique due to the presence of both aldehyde and ketone functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
4-oxocyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNKUFOBKQJUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457497 | |
| Record name | 4-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96184-81-5 | |
| Record name | 4-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using organocatalysts in the synthesis of 4-oxocyclohexanecarbaldehyde?
A: Organocatalysts offer a greener and milder approach compared to traditional metal-based catalysts. [, ] The research highlights the use of cinchona thiourea-based modularly designed organocatalysts (MDOs) and pyrrolidine catalysts for synthesizing 4-oxocyclohexanecarbaldehyde derivatives. These organocatalysts enable diastereodivergent synthesis, meaning they can selectively produce different diastereomers of the target compound by simply modifying the catalyst or reaction conditions. [, ] This is particularly advantageous for exploring the biological and chemical properties of different diastereomers.
Q2: What is unique about the domino reaction described for the synthesis of 4-oxocyclohexanecarbaldehyde derivatives?
A: The research describes a novel domino reaction involving ketones and α,β-unsaturated aldehydes, such as cinnamaldehyde derivatives, to yield 4-oxocyclohexanecarbaldehyde derivatives. [, ] This reaction proceeds through an aldol condensation followed by a tandem inter-Michael – intra-Michael addition, effectively constructing the six-membered ring with the desired functional groups in a single synthetic operation. This domino approach simplifies the synthesis, improves efficiency, and reduces the need for multiple steps and purifications.
Q3: How does the choice of catalyst influence the stereoselectivity of the 4-oxocyclohexanecarbaldehyde synthesis?
A: The enantioselectivity and diastereoselectivity in the synthesis of 4-oxocyclohexanecarbaldehyde are highly dependent on the chosen catalyst. [, ] For instance, using specific chiral cinchona-based organocatalysts allows access to both enantiomers of a particular diastereomer with excellent enantiomeric excess by simply switching the enantiomer of the catalyst used. [] This control over stereochemistry is crucial for potential applications in medicinal chemistry, where different stereoisomers can exhibit distinct biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

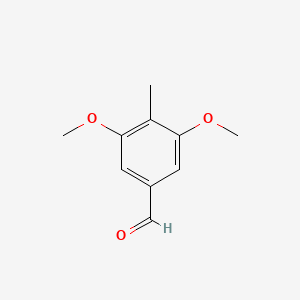

![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
![11,22-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B1338383.png)
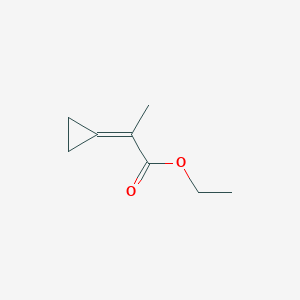

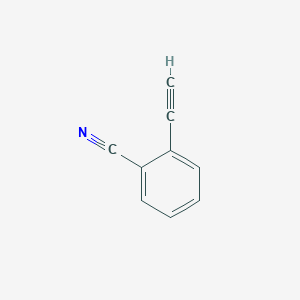

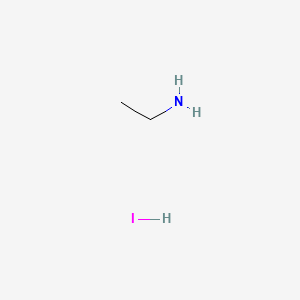
![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)

